(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline
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Overview
Description
(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ultrasound-assisted synthesis are also explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound to its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyanato group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including malaria and cancer.
Mechanism of Action
The mechanism of action of (S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.
Quinazoline: Known for its therapeutic applications in cancer treatment.
Uniqueness
(S)-5-allyl-9-cyanato-10-methoxy-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C24H24N2O3 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(5S)-10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinolin-9-yl] cyanate |
InChI |
InChI=1S/C24H24N2O3/c1-6-7-17-21-15(8-9-16-20(21)14(2)12-24(3,4)26-16)22-18(29-17)10-11-19(28-13-25)23(22)27-5/h6,8-12,17,26H,1,7H2,2-5H3/t17-/m0/s1 |
InChI Key |
VMLKBVXDJAFFDO-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC(=C4OC)OC#N)O[C@H]3CC=C)(C)C |
Canonical SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC(=C4OC)OC#N)OC3CC=C)(C)C |
Origin of Product |
United States |
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